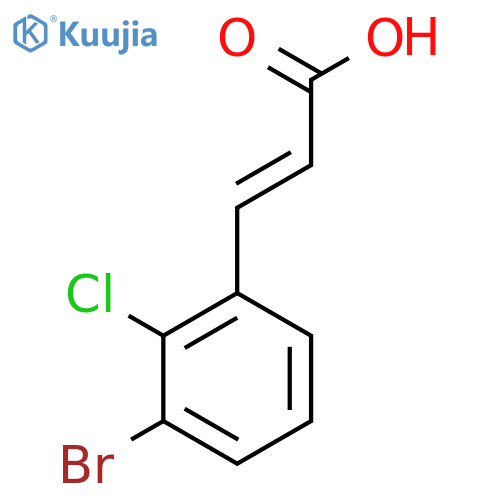

Cas no 1262013-65-9 ((2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid)

1262013-65-9 structure

商品名:(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-chlorocinnamic acid

- (E)-3-(3-BROMO-2-CHLOROPHENYL)ACRYLIC ACID

- (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid

-

- インチ: 1S/C9H6BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+

- InChIKey: LPRBZGRUHRVOPD-SNAWJCMRSA-N

- ほほえんだ: BrC1=CC=CC(/C=C/C(=O)O)=C1Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 218

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 37.3

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016081-1g |

3-Bromo-2-chlorocinnamic acid |

1262013-65-9 | 97% | 1g |

1,534.70 USD | 2021-06-18 | |

| Enamine | EN300-1456996-0.05g |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

1262013-65-9 | 0.05g |

$1620.0 | 2023-06-06 | ||

| Enamine | EN300-1456996-0.25g |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

1262013-65-9 | 0.25g |

$1774.0 | 2023-06-06 | ||

| Enamine | EN300-1456996-5.0g |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

1262013-65-9 | 5g |

$5594.0 | 2023-06-06 | ||

| Enamine | EN300-1456996-2.5g |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

1262013-65-9 | 2.5g |

$3782.0 | 2023-06-06 | ||

| Enamine | EN300-1456996-250mg |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

1262013-65-9 | 250mg |

$708.0 | 2023-09-29 | ||

| Enamine | EN300-1456996-1.0g |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

1262013-65-9 | 1g |

$1929.0 | 2023-06-06 | ||

| Alichem | A015016081-500mg |

3-Bromo-2-chlorocinnamic acid |

1262013-65-9 | 97% | 500mg |

855.75 USD | 2021-06-18 | |

| Enamine | EN300-1456996-0.1g |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

1262013-65-9 | 0.1g |

$1697.0 | 2023-06-06 | ||

| Enamine | EN300-1456996-10.0g |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

1262013-65-9 | 10g |

$8295.0 | 2023-06-06 |

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1262013-65-9 ((2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid) 関連製品

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量